

# A Head-to-Head Comparison of Pan-TEAD Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VT-105    |           |
| Cat. No.:            | B12370166 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of emerging pan-TEAD inhibitors. These agents, which primarily target the YAP/TAZ-TEAD transcriptional complex, represent a promising therapeutic strategy for cancers driven by Hippo pathway dysregulation.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation leads to the nuclear translocation of transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then bind to the TEAD family of transcription factors (TEAD1-4). This interaction drives the expression of genes that promote cancer cell growth, survival, and metastasis. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a focal point for oncology drug discovery.

Most current pan-TEAD inhibitors function by binding to a conserved lipid pocket on TEAD proteins. This pocket is the site of a critical post-translational modification, S-palmitoylation, which is essential for TEAD's interaction with YAP and TAZ. By occupying this pocket, these small molecules allosterically disrupt the YAP/TAZ-TEAD protein-protein interface, effectively shutting down oncogenic signaling. This guide compares several leading pan-TEAD inhibitors based on available preclinical data.

# At a Glance: Comparative Efficacy of Pan-TEAD Inhibitors



The following tables summarize the biochemical and cellular activities of prominent pan-TEAD inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Table 1: Biochemical Activity of Pan-TEAD Inhibitors

| Inhibitor        | Target(s<br>)                 | Assay<br>Type                                | IC50<br>(TEAD1)      | IC50<br>(TEAD2) | IC50<br>(TEAD3) | IC50<br>(TEAD4)      | Referen<br>ce(s) |
|------------------|-------------------------------|----------------------------------------------|----------------------|-----------------|-----------------|----------------------|------------------|
| GNE-<br>7883     | Pan-<br>TEAD                  | TR-FRET<br>(YAP-<br>TEAD<br>Interactio<br>n) | 1.1 nM               | 1.3 nM          | 1.4 nM          | 4.3 nM               | [2]              |
| MYF-03-<br>176   | Pan-<br>TEAD                  | Palmitoyl<br>ation<br>Assay                  | 47 nM                | -               | 32 nM           | 71 nM                | [3]              |
| K-975<br>(VT104) | Pan-<br>TEAD                  | Protein-<br>Protein<br>Interactio<br>n       | Potent<br>Inhibition | -               | -               | Potent<br>Inhibition | [4]              |
| IK-930           | TEAD<br>Paralog-<br>Selective | -                                            | Potent<br>Inhibition | -               | -               | -                    | [5]              |

Note: Specific IC50 values for K-975 and IK-930 in standardized biochemical assays are not consistently reported in publicly available literature. These compounds are known to potently inhibit TEAD activity through disruption of the YAP/TAZ interaction.

Table 2: Cellular Activity of Pan-TEAD Inhibitors



| Inhibitor     | Cell Line                  | Assay Type              | IC50 / EC50 | Reference(s) |
|---------------|----------------------------|-------------------------|-------------|--------------|
| GNE-7883      | OVCAR-8<br>(Ovarian)       | Cell Viability          | ~10 nM      | [6]          |
| MYF-03-176    | NCI-H226<br>(Mesothelioma) | TEAD Reporter<br>Assay  | 11 nM       | [3][7]       |
| K-975 (VT104) | NCI-H226<br>(Mesothelioma) | Cell Viability<br>(CTG) | 42 nM       | [8]          |
| IK-930        | Hippo-deficient cells      | Cell Proliferation      | <100 nM     | [9]          |

Table 3: In Vivo Efficacy of Pan-TEAD Inhibitors

| Inhibitor     | Cancer Model              | Dosing                   | Outcome                                    | Reference(s) |
|---------------|---------------------------|--------------------------|--------------------------------------------|--------------|
| GNE-7883      | OVCAR-8<br>Xenograft      | 250 mg/kg                | Strong antitumor efficacy                  | [6][10]      |
| MYF-03-176    | NCI-H226<br>Xenograft     | 30-75 mg/kg,<br>p.o. BID | Significant tumor regression (54-68%)      | [3][7]       |
| K-975 (VT104) | NCI-H226<br>Xenograft     | 0.3-3 mg/kg, p.o.        | Dose-dependent<br>tumor growth<br>blockage | [8]          |
| IK-930        | Mesothelioma<br>Xenograft | Oral daily dosing        | Antitumor activity                         | [5][11]      |

## **Signaling Pathway and Mechanism of Action**

Pan-TEAD inhibitors primarily act by disrupting the Hippo-YAP/TAZ-TEAD signaling axis. The diagram below illustrates this pathway and the point of intervention for these inhibitors.











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Targeting TEAD-ious resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. YAP/TAZ-TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma PMC [pmc.ncbi.nlm.nih.gov]



- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Pan-TEAD Inhibitors in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370166#head-to-head-comparison-of-pan-tead-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com